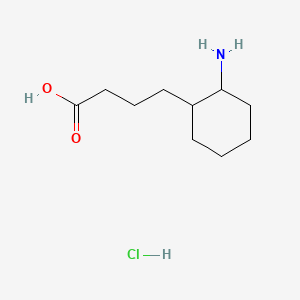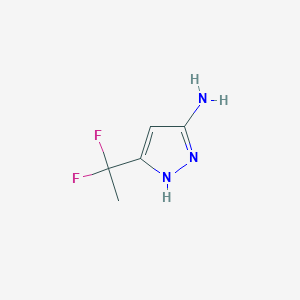
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out in the presence of a nickel catalyst and a suitable base, such as potassium carbonate, in a solvent like dimethoxyethane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction could produce difluoroethyl amines.
科学的研究の応用
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties.
作用機序
The mechanism by which 3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic and steric properties, leading to changes in its biological activity .
類似化合物との比較
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
3-(1,1-Difluoroethyl)pyridine: Another fluorinated heterocyclic compound with similar applications.
Uniqueness
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other fluorinated compounds .
特性
分子式 |
C5H7F2N3 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
5-(1,1-difluoroethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-5(6,7)3-2-4(8)10-9-3/h2H,1H3,(H3,8,9,10) |
InChIキー |
FSSMWFCUHWUSNL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NN1)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





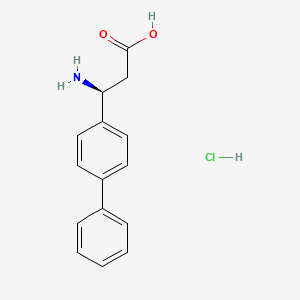
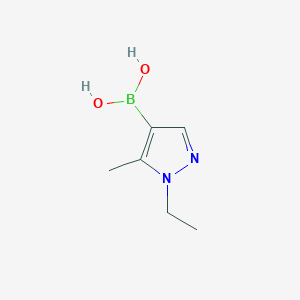
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
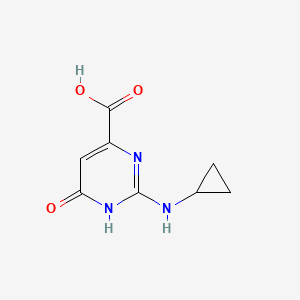
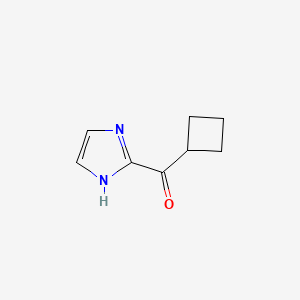

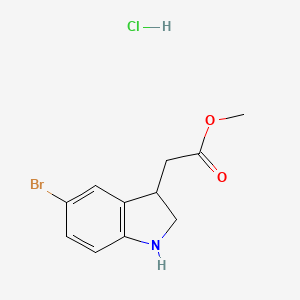
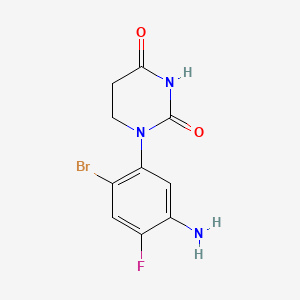
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
